4-(2-Aminoethyl)-2-fluoroaniline
Description
Properties
CAS No. |
180149-20-6 |
|---|---|
Molecular Formula |
C8H11FN2 |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3-4,10-11H2 |
InChI Key |
JJIWLXXJQYEJKR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)F)N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)F)N |
Synonyms |
Benzeneethanamine, 4-amino-3-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The aminoethyl group in 4-(2-Aminoethyl)-2-fluoroaniline is electron-donating, increasing nucleophilicity at the aromatic ring compared to electron-withdrawing groups (e.g., nitro in 4-Fluoro-2-nitroaniline) .
- Reactivity: Halogenated analogs like 4-Fluoro-2-iodoaniline are preferred in cross-coupling reactions due to iodine’s leaving-group ability, whereas the aminoethyl group in the target compound facilitates amide bond formation in drug scaffolds .
- Biological Activity: The dimethylaminoethoxy group in 4-(2-(Dimethylamino)ethoxy)-2-fluoroaniline enhances blood-brain barrier penetration, unlike the polar hydroxyethyl group in 4-Chloro-N-(2-hydroxyethyl)-2-nitroaniline, which may limit membrane permeability .
2.3 Structural and Spectroscopic Comparisons
A study comparing fluoroaniline isomers (5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) revealed that substituent position significantly affects:
- Dipole moments : Fluorine’s position alters electron distribution.
- Hydrogen-bonding networks : Critical for crystal packing and solubility.
- Molecular docking interactions : Ortho-fluoro substitution enhances binding affinity in enzyme pockets .
For this compound, the ortho-fluoro and para-aminoethyl arrangement likely optimizes both electronic effects and hydrogen-bonding capacity, contributing to its antimicrobial efficacy .
2.4 Industrial and Pharmaceutical Relevance
- The aminoethyl group in this compound could similarly enhance pharmacokinetic properties in kinase inhibitors .
- 4-Fluoro-3-methylaniline: Methyl substitution at the meta-position (vs. aminoethyl at para) reduces steric hindrance, favoring applications in dye synthesis .
Preparation Methods
Iodination as a Precursor to Substitution
In one method, 4-chloro-2-fluoroaniline undergoes iodination using silver sulfate and iodine in ethanol at 20°C, yielding 4-chloro-2-fluoro-6-iodoaniline with up to 98% efficiency. While this reaction introduces iodine at the para position, the chloro group at position 4 remains intact. To install a 2-aminoethyl group, the chloro substituent could be replaced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Key Reaction Conditions:
Challenges:
-
Chloro groups are poor leaving groups in NAS without strong electron-withdrawing activators.
-
Competing side reactions may occur due to the electron-donating amino group.
Direct Fluorination and Reduction of Nitro Precursors
The patent US3900519A describes a one-step synthesis of para-fluoroanilines from para-halonitrobenzenes using anhydrous hydrogen fluoride (HF) and a deoxygenating agent (e.g., phosphorus). This method simultaneously replaces a para-halogen with fluorine and reduces the nitro group to an amine.
Adaptation for Aminoethyl Side Chains
To apply this strategy for 4-(2-aminoethyl)-2-fluoroaniline, a precursor such as 4-nitro-2-fluoro-phenethylamine could be synthesized. Reduction of the nitro group would yield the target compound. However, introducing the 2-aminoethyl group before fluorination poses challenges due to the reactivity of the amine.
Example Protocol (Hypothetical):
-
Nitration : Introduce a nitro group at position 4 of 2-fluorophenethylamine.
-
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation.
Limitations:
-
The 2-aminoethyl group may require protection during fluorination to prevent side reactions.
-
regioselectivity in nitration must be controlled to ensure substitution at position 4.
Protection/Deprotection Strategies for Amino Group Functionalization
The Chinese patent CN101863860A outlines a method for synthesizing 2-fluoro-4-substituted aminoanilines by protecting the amino group, enabling substitution at position 4.
Stepwise Synthesis
-
Amino Protection : Acetylate 2-fluoroaniline using acetyl chloride to form 2-fluoroacetanilide .
-
Electrophilic Substitution : Introduce a nitro or bromo group at position 4 under directed ortho/meta/para (DOMP) conditions.
-
Functionalization : Convert the substituent at position 4 to a 2-aminoethyl group (e.g., via Ullmann coupling with ethylenediamine).
-
Deprotection : Hydrolyze the acetyl group to regenerate the primary amine.
Example Reaction:
-
Coupling Step :
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium- or copper-catalyzed couplings offer a modern approach to installing carbon-nitrogen bonds. For instance, a Buchwald-Hartwig amination could couple 4-bromo-2-fluoroaniline with a protected 2-aminoethyl reagent.
Hypothetical Pathway:
-
Synthesis of 4-bromo-2-fluoroaniline : Brominate 2-fluoroaniline at position 4 using Br₂/FeBr₃.
-
Amination : React with N-protected 2-aminoethylzinc bromide under Pd catalysis.
-
Deprotection : Remove the protecting group (e.g., Boc) via acid hydrolysis.
Challenges:
-
Availability of 4-bromo-2-fluoroaniline as a starting material.
-
Compatibility of the aminoethyl reagent with coupling conditions.
Reductive Amination of Ketone Intermediates
A ketone intermediate such as 4-(2-oxoethyl)-2-fluoroaniline could undergo reductive amination to install the aminoethyl group.
Synthetic Route:
-
Friedel-Crafts Acylation : Introduce an acetyl group at position 4 of 2-fluoroaniline (requires protection of the amino group).
-
Reduction : Reduce the ketone to an alcohol using NaBH₄.
-
Amination : Convert the alcohol to an amine via a Gabriel synthesis or Mitsunobu reaction.
Yield Considerations:
-
Friedel-Crafts acylation on fluorinated aromatics often suffers from low yields due to deactivation by fluorine.
Comparative Analysis of Methodologies
*Estimated based on analogous reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Aminoethyl)-2-fluoroaniline, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves fluorination of aniline precursors followed by introduction of the aminoethyl group. For example:
- Step 1 : Fluorination via electrophilic substitution (e.g., using Selectfluor® or HF-pyridine) at the ortho position of aniline derivatives .
- Step 2 : Aminoethyl group addition via reductive amination or nucleophilic substitution, using reagents like ethylene diamine and reducing agents (e.g., NaBH₃CN) .
- Critical Variables :
| Variable | Impact | Optimal Range |
|---|---|---|
| Temperature | Higher temps accelerate fluorination but may degrade amine groups | 0–40°C |
| Solvent | Polar aprotic solvents (DMF, DMSO) improve fluorination efficiency | DMF, DMSO |
| Catalyst | Pd/C or Raney Ni for reductive steps | 5–10% w/w |
- Yield Optimization : Use Design of Experiments (DOE) to balance competing reactions (e.g., over-fluorination vs. side-chain degradation) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic F) and ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 2.5–3.5 ppm for -CH₂-NH₂) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to resolve impurities (e.g., unreacted precursors) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (calc. [M+H]⁺ = 170.1 g/mol) .
- Common Contaminants :
- Unreacted 2-fluoroaniline (detectable via GC-MS).
- Oxidized byproducts (e.g., quinones from amine degradation; monitor via TLC) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?
- Theoretical Basis : The electron-withdrawing fluorine atom directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position, while the aminoethyl group acts as an ortho/para director. Computational studies (DFT) predict dominant para-substitution due to steric hindrance from the aminoethyl group .
- Experimental Validation :
- Compare reaction outcomes with/without aminoethyl protection (e.g., acetylation).
- Use kinetic isotope effects (KIE) to probe transition states .
Q. How do researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Case Study : Conflicting IC₅₀ values in kinase inhibition assays may arise from:
- Variability in assay conditions (e.g., ATP concentration, pH).
- Compound stability (e.g., hydrolysis of the aminoethyl group in aqueous buffers).
- Resolution Strategies :
- Standardize assay protocols (e.g., use HEPES buffer at pH 7.4, 1 mM ATP).
- Confirm compound stability via LC-MS before and after assays .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Software Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
